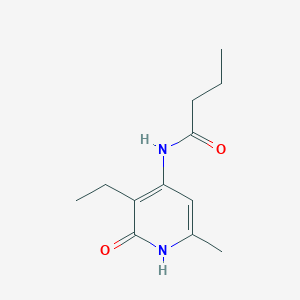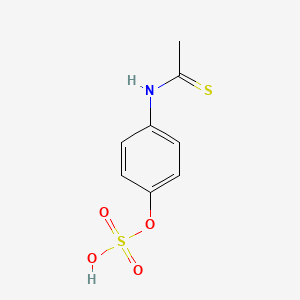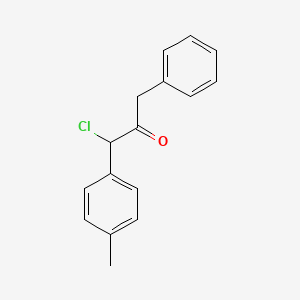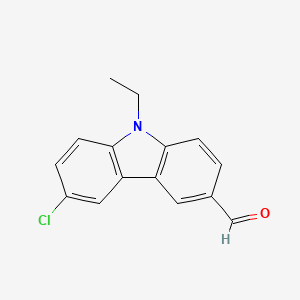![molecular formula C15H22O6 B14380468 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol CAS No. 90095-19-5](/img/structure/B14380468.png)
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic group attached to a tetraoxacyclododecane ring, which is a type of crown ether. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol typically involves the reaction of 2-hydroxybenzyl alcohol with 1,4,7,10-tetraoxacyclododecane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential therapeutic applications due to its ability to form complexes with metal ions.
Industry: Utilized in the development of sensors and separation processes.
Mécanisme D'action
The mechanism of action of 2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol involves its ability to form stable complexes with metal ions. The crown ether ring can encapsulate cations, facilitating their transport and interaction with various molecular targets. This property is particularly useful in catalysis and ion transport studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Crown-4: A simpler crown ether with similar ion-binding properties.
18-Crown-6: A larger crown ether with higher affinity for larger cations.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A related compound used in medical imaging and radiotherapy.
Uniqueness
2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol is unique due to its phenolic group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
90095-19-5 |
|---|---|
Formule moléculaire |
C15H22O6 |
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
2-(1,4,7,10-tetraoxacyclododec-2-ylmethoxy)phenol |
InChI |
InChI=1S/C15H22O6/c16-14-3-1-2-4-15(14)21-12-13-11-19-8-7-17-5-6-18-9-10-20-13/h1-4,13,16H,5-12H2 |
Clé InChI |
OXGOCVGXCMTUCG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC(COCCO1)COC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)



![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)






![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
